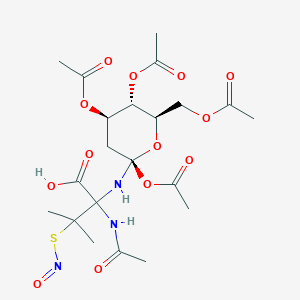
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, nitrosothio, and triacetoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the core butanoic acid structure, followed by the introduction of the acetamido, nitrosothio, and triacetoxy groups through various chemical reactions. Common reagents and catalysts used in these reactions include acetic anhydride, thionyl chloride, and nitrosating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrosothio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosothio group can be reduced to thiols or amines.
Substitution: The acetamido and triacetoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrosothio group may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets and pathways. For example, the nitrosothio group may interact with thiol-containing enzymes, leading to inhibition or modulation of enzyme activity. The acetamido and triacetoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamido and nitrosothio derivatives, as well as compounds with triacetoxy groups. Examples include:
- 2-Acetamido-3-methyl-3-(nitrosothio)butanoic acid
- 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)propanoic acid
Uniqueness
The uniqueness of 2-Acetamido-3-methyl-3-(nitrosothio)-2-(((2R,4R,5S,6R)-2,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H31N3O13S |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-2-[[(2R,4R,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C21H31N3O13S/c1-10(25)22-21(18(30)31,19(6,7)38-24-32)23-20(36-14(5)29)8-15(34-12(3)27)17(35-13(4)28)16(37-20)9-33-11(2)26/h15-17,23H,8-9H2,1-7H3,(H,22,25)(H,30,31)/t15-,16-,17+,20+,21?/m1/s1 |
InChI Key |
BREHHOCFHRAKQK-OOISZHNXSA-N |
Isomeric SMILES |
CC(=O)NC(C(=O)O)(C(C)(C)SN=O)N[C@@]1(C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC(C(=O)O)(C(C)(C)SN=O)NC1(CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















